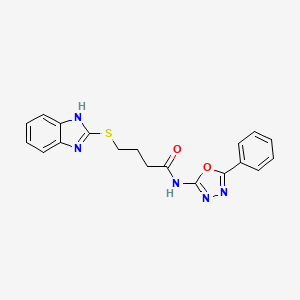
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a combination of two different chemical groups, namely benzimidazole and oxadiazole, and has shown promising results in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and their inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tubulin polymerization. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is its potent anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Another area of focus is the development of new synthesis methods for this compound that can improve its solubility and bioavailability. Finally, researchers are also exploring the potential use of this compound as a diagnostic tool for cancer and other diseases.
Synthesis Methods
The synthesis of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves the reaction of 2-aminobenzimidazole with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with butyric anhydride to obtain the final compound. This is a well-established method that has been used by several researchers to synthesize this compound.
Scientific Research Applications
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-16(22-18-24-23-17(26-18)13-7-2-1-3-8-13)11-6-12-27-19-20-14-9-4-5-10-15(14)21-19/h1-5,7-10H,6,11-12H2,(H,20,21)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSMWVFOZQVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

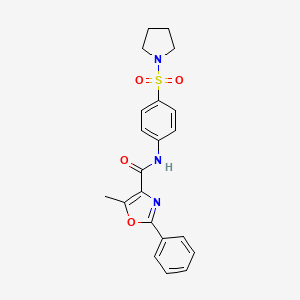
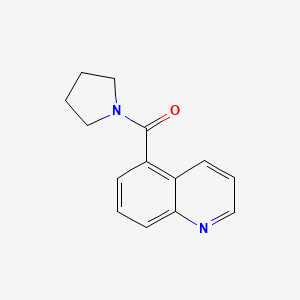
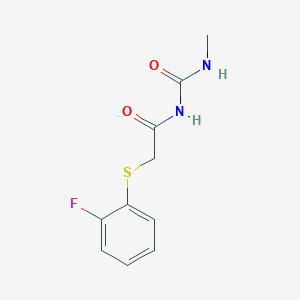
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
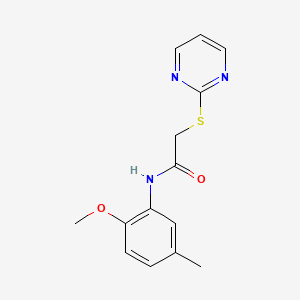
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
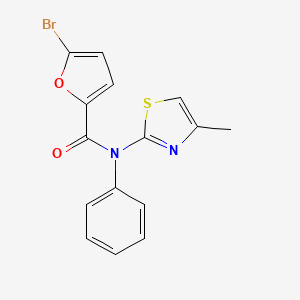
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
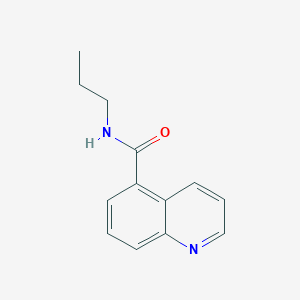

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)


